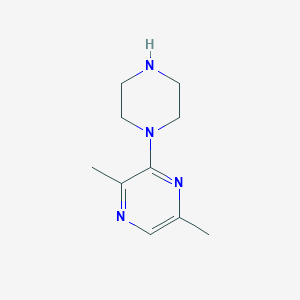

2,5-Dimethyl-3-piperazin-1-ylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPZOAOJEXDUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396761 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-42-8 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a heterocyclic compound of interest in pharmaceutical research and development. The document delineates a common and efficient synthetic protocol, rooted in the principles of nucleophilic aromatic substitution. It offers a detailed examination of the reaction mechanism, a step-by-step experimental procedure, and critical process parameters. The objective is to equip researchers and drug development professionals with a robust and reproducible methodology for the laboratory-scale preparation of this valuable pyrazine derivative.

Introduction and Significance

This compound belongs to the broad class of pyrazine derivatives, which are integral scaffolds in numerous biologically active molecules. The incorporation of a piperazine moiety into the 2,5-dimethylpyrazine core introduces a versatile functional group that can be further modified, making it a valuable building block in medicinal chemistry. Piperazine-containing compounds have demonstrated a wide array of pharmacological activities, and thus, a reliable synthetic route to novel derivatives like this compound is of significant interest for the exploration of new chemical entities.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution

The most prevalent and practical approach for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the reactivity of a halogenated 2,5-dimethylpyrazine with piperazine.

Reaction Principle

The core of this synthesis is the displacement of a halide (typically chloride) from the pyrazine ring by a nitrogen atom of the piperazine ring. The pyrazine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the halide to afford the substituted product.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles and related documented procedures.[1][2]

Materials and Reagents

-

3-Chloro-2,5-dimethylpyrazine

-

Piperazine (anhydrous)

-

Solvent (e.g., Dichloromethane, Methanol)

-

Palladium on activated carbon (10% w/w) (for debenzylation if using a protected piperazine)

-

Ammonium formate (for debenzylation)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Dichloromethane/Methanol mixture)

Step-by-Step Procedure

A common route involves the use of a protected piperazine, such as N-benzylpiperazine, to avoid disubstitution, followed by a deprotection step.

Step 1: Synthesis of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine

-

In a round-bottom flask, dissolve 3-chloro-2,5-dimethylpyrazine in a suitable solvent.

-

Add an excess of N-benzylpiperazine to the solution. The excess piperazine can also act as the base to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove excess piperazine and its salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to obtain 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine.

Step 2: Deprotection to this compound [1]

-

Dissolve the product from Step 1 (2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine) in methanol in a round-bottom flask.[1]

-

Add ammonium formate to the solution, followed by the addition of 10% palladium on activated carbon under a nitrogen atmosphere.[1]

-

Heat the reaction mixture to reflux.[1] The progress of the debenzylation can be monitored by TLC.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst and wash with methanol.[1]

-

Concentrate the filtrate in vacuo to obtain the crude product.[1]

-

Purify the crude product by flash chromatography on silica gel using a methanol/dichloromethane eluent system to yield this compound as a solid.[1] A yield of around 45% has been reported for this deprotection step.[1]

Reaction Scheme

The following diagram illustrates the chemical transformation.

Caption: Reaction scheme for the synthesis of this compound.

Summary of Key Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Step 1: Substitution | ||

| Reactants | 3-Chloro-2,5-dimethylpyrazine, N-Benzylpiperazine | N-Benzylpiperazine acts as both the nucleophile and a protecting group to prevent disubstitution. |

| Solvent | Dichloromethane or other suitable aprotic solvent | Provides a medium for the reaction and facilitates heat transfer. |

| Temperature | Reflux | Increases the reaction rate. |

| Step 2: Deprotection | ||

| Reactant | 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine | The protected intermediate. |

| Reagents | Palladium on carbon (10%), Ammonium formate | Catalytic transfer hydrogenation for the removal of the benzyl protecting group.[1] |

| Solvent | Methanol | Solubilizes the reactants and is suitable for hydrogenation reactions.[1] |

| Temperature | Reflux | Accelerates the rate of deprotection.[1] |

| Purification | ||

| Method | Flash column chromatography | To isolate the pure product from byproducts and unreacted starting materials.[1] |

| Stationary Phase | Silica gel | A standard polar stationary phase for chromatography. |

| Mobile Phase | Dichloromethane/Methanol gradient | Allows for the effective separation of compounds with varying polarities.[1] |

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

3-Chloro-2,5-dimethylpyrazine and piperazine are irritants. Avoid inhalation, ingestion, and skin contact.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and under an inert atmosphere when possible.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving a nucleophilic aromatic substitution followed by a deprotection step. This methodology provides a reliable and scalable route for obtaining this valuable heterocyclic building block. The protocol outlined in this guide, supported by established chemical principles, offers a solid foundation for researchers and professionals in the field of drug discovery and development to access this and structurally related compounds for further investigation.

References

- PFIZER LIMITED; PFIZER INC. WO2004/72086, 2004, A2.

-

MDPI. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Available at: [Link]

- Google Patents. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

Sources

An In-depth Technical Guide to 2,5-Dimethyl-3-piperazin-1-ylpyrazine (CAS 59215-42-8): A Versatile Heterocyclic Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While primarily recognized as a key synthetic intermediate, its structural motifs—the pyrazine and piperazine rings—are prevalent in a wide array of biologically active molecules. This document will delve into its chemical properties, synthesis, analytical characterization, and its role as a foundational scaffold in the development of novel therapeutic agents.

Introduction: The Pharmaceutical Potential of the Pyrazine-Piperazine Scaffold

The fusion of a pyrazine and a piperazine ring in this compound creates a molecule with a rich chemical profile for drug design. Pyrazine derivatives are known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The piperazine moiety is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][4] This unique combination positions this compound as a valuable starting point for generating libraries of compounds with diverse therapeutic potential. Although direct biological data for this specific intermediate is not extensively available in public literature, its incorporation into more complex patented molecules underscores its importance in pharmaceutical research and development.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's fundamental characteristics and its synthesis is crucial for its effective utilization in research.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 59215-42-8 | [5] |

| Molecular Formula | C₁₀H₁₆N₄ | [5] |

| Molecular Weight | 192.26 g/mol | [5] |

| Appearance | White solid | |

| Purity | Typically ≥96% | [6] |

Synthesis of this compound

The synthesis of the title compound can be achieved through the debenzylation of a protected precursor. The following protocol is adapted from patent literature, which describes a common and efficient method.

Reaction Scheme:

Caption: Synthesis of the title compound via debenzylation.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (1.14 g, 4.04 mmol) in methanol (80 mL), add ammonium formate (1.27 g, 20.2 mmol) followed by 10% palladium on activated carbon (0.17 g) under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Monitoring and Reagent Addition: After 2.5 hours, add additional ammonium formate (0.64 g, 10.1 mmol) and 10% palladium on carbon (0.06 g).

-

Work-up: Upon completion of the reaction, filter the mixture through Celite® and wash with methanol. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient elution of methanol in dichloromethane (e.g., 8:92 then 10:90), followed by a methanol:dichloromethane:0.88 ammonia solution (10:90:1) to yield the final product.

This procedure typically yields the desired this compound as a white solid with a yield of approximately 45%.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[7]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization, pyrazine derivatives typically show a prominent molecular ion peak.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra of the parent compound, 2,5-dimethylpyrazine, have been well-documented and can serve as a reference for interpreting the spectra of its derivatives.[10]

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its CAS number, 59215-42-8, has been cited in several patents, indicating its use in the synthesis of novel compounds for various biological targets.

Caption: Potential drug discovery pathways originating from the title compound.

Intermediate in the Synthesis of Steroidal Compounds

Patents have cited this compound in the context of synthesizing amino-substituted steroids. These complex molecules are often designed to interact with nuclear receptors and other biological targets involved in inflammation, cancer, and metabolic diseases.

Scaffold for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The piperazine scaffold is a known component of DPP-IV inhibitors, which are used in the treatment of type 2 diabetes. The free secondary amine of this compound provides a convenient point for chemical modification to generate potential DPP-IV inhibitors.

Precursor for Novel Antimicrobial Agents

Both pyrazine and piperazine moieties are found in compounds with antimicrobial activity.[1] The title compound can serve as a starting point for the development of new antibacterial and antifungal agents.

Inferred Biological Potential and Future Directions

While direct biological screening data for this compound is scarce in the public domain, the well-documented activities of related compounds allow for informed speculation on its potential therapeutic applications.

-

Oncology: The pyrazine ring is a component of several kinase inhibitors and other anticancer agents.

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are known to interact with various CNS receptors and have been developed as antipsychotic and antidepressant drugs.[1]

-

Inflammatory Diseases: Certain pyrazine derivatives have demonstrated anti-inflammatory properties.[2]

Future research efforts could focus on the biological evaluation of this compound itself, as well as the generation of a diverse library of derivatives for high-throughput screening against various biological targets. The synthetic accessibility and favorable physicochemical properties of this scaffold make it an attractive candidate for further investigation in drug discovery programs.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of two key pharmacophoric motifs, the pyrazine and piperazine rings, make it an ideal starting material for the development of novel therapeutic agents across a range of disease areas. While its primary role to date has been as a synthetic intermediate, the rich pharmacology of its constituent ring systems suggests that further exploration of its own biological activity and that of its derivatives is a worthwhile endeavor for the drug discovery community.

References

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PubMed Central. [Link]

-

PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

-

This compound - CAS:59215-42-8. Sunway Pharm Ltd. [Link]

- CN1030319C - 20-和21-氨基甾族化合物的合成方法.

- United States Patent 5,168,046.

-

Dimethylpyrazine, 2,5-. Chemical Information Services. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

- US9375405B2 - Rapid dissolution formulation of a calcium receptor-active compound.

- EP0263213A1 - C20 Through C26 amino steroids.

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

This compound. 2A Biotech. [Link]

-

2,5-Dimethyl-3-propylpyrazine. PubChem. [Link]

-

2,5-Dimethylpyrazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2,5-Dimethyl-3-propylpyrazine. PubChem. [Link]

-

Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)-. NIST WebBook. [Link]

-

2,5-Dimethyl-3-(1-propenyl)pyrazine. PubChem. [Link]

-

Pyrazine, 2-ethyl-3,5-dimethyl-. NIST WebBook. [Link]

-

Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

-

Pyrazine, 3-ethyl-2,5-dimethyl-. SIELC Technologies. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 5. This compound - CAS:59215-42-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. EP0293078A1 - Pharmaceutically active amines - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP0263213A1 - C20 Through C26 amino steroids - Google Patents [patents.google.com]

- 10. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,5-Dimethyl-3-piperazin-1-ylpyrazine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. In the absence of publicly available, complete experimental spectra for this specific molecule, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from analogous structures, this guide will detail the anticipated features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyrazine core substituted with two methyl groups and a piperazine ring. The pyrazine moiety is a key structural motif in many biologically active compounds, while the piperazine ring is a common pharmacophore known to improve physicochemical properties such as solubility and bioavailability. The combination of these two scaffolds makes this molecule an interesting candidate for further investigation in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is the cornerstone of any such investigation.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a synthesized compound is paramount. The following sections will outline the expected spectroscopic signatures that would confirm the successful synthesis of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will show distinct signals for the methyl, piperazine, and pyrazine protons. The chemical shifts are predicted based on the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazine-H | ~8.0 | Singlet | 1H |

| Piperazine-NH | ~1.5 - 2.5 | Broad Singlet | 1H |

| Piperazine-CH₂ (adjacent to pyrazine) | ~3.2 - 3.6 | Triplet | 4H |

| Piperazine-CH₂ (adjacent to NH) | ~2.8 - 3.2 | Triplet | 4H |

| Pyrazine-CH₃ (at C5) | ~2.4 | Singlet | 3H |

| Pyrazine-CH₃ (at C2) | ~2.5 | Singlet | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazine-C (substituted with piperazine) | ~150 - 155 |

| Pyrazine-C (substituted with methyl) | ~145 - 150 |

| Pyrazine-CH | ~130 - 135 |

| Piperazine-CH₂ (adjacent to pyrazine) | ~50 - 55 |

| Piperazine-CH₂ (adjacent to NH) | ~45 - 50 |

| Pyrazine-CH₃ | ~20 - 25 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₁₆N₄, with a monoisotopic mass of 192.1375 g/mol .

| Ion | Predicted m/z | Comment |

| [M+H]⁺ | 193.1453 | Molecular ion peak (in ESI+) |

| [M]⁺ | 192.1375 | Molecular ion peak (in EI) |

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with either Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (piperazine) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium |

| C=N Stretch (pyrazine) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Spectrum

The pyrazine ring is an aromatic system and is expected to exhibit absorption in the UV region. Based on data for 2,5-dimethylpyrazine, we can predict the likely absorption maxima.[1]

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~270 - 280 | Ethanol or Methanol |

| n → π | ~300 - 320 | Ethanol or Methanol |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of 200-800 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By following the outlined experimental protocols and comparing the obtained data with the predicted spectral features, researchers can confidently confirm the identity and purity of their synthesized compound. The convergence of data from NMR, MS, IR, and UV-Vis spectroscopy provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent research and development activities.

References

- PFIZER LIMITED;PFIZER INC. WO2004/72086, 2004, A2.

-

NIST. Pyrazine, 2,5-dimethyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. Pyrazine, 2,5-dimethyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2,5-Dimethyl-3-propylpyrazine. Available from: [Link]

-

Grote, D., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules2021 , 26(1), 133. Available from: [Link]

-

NIST. Pyrazine, 2,5-dimethyl-. In: NIST Chemistry WebBook. Available from: [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

This guide provides a detailed exploration of the synthetic pathways and requisite starting materials for the preparation of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a key heterocyclic scaffold prevalent in medicinal chemistry. We will dissect the strategic considerations behind the selection of precursors and methodologies, moving beyond simple procedural lists to offer insights into the chemical logic that governs successful synthesis.

Introduction: The Strategic Importance of the Pyrazine Core

The this compound moiety is a significant pharmacophore found in a variety of biologically active molecules. Its structural rigidity, hydrogen bonding capabilities, and the physicochemical properties imparted by the piperazine group make it a valuable building block in drug discovery. The efficient synthesis of this target molecule hinges on the logical and strategic selection of its foundational starting materials. The primary disconnection approach involves the formation of a carbon-nitrogen (C-N) bond between a pre-functionalized 2,5-dimethylpyrazine core and a piperazine unit.

The two dominant strategies for forging this crucial C-N bond are:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Palladium-Catalyzed Buchwald-Hartwig Amination

Both pathways converge on a common set of key starting materials, the preparation and selection of which are critical for overall efficiency and yield.

Foundational Starting Materials: The Piperazine and Pyrazine Cores

The synthesis logically begins with securing the two core components: the piperazine nucleophile and an electrophilic 2,5-dimethylpyrazine derivative.

The Piperazine Moiety

Piperazine is a commercially available and inexpensive starting material. In these syntheses, it serves as the nitrogen nucleophile.

-

Unprotected Piperazine: For direct SNAr or cross-coupling reactions, piperazine itself can be used. However, a large excess is often required to minimize the formation of undesired N,N'-di-substituted pyrazine byproducts.

-

Monoprotected Piperazine: A more controlled and widely adopted strategy involves the use of a monoprotected piperazine, most commonly N-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group serves two critical functions:

-

It prevents di-arylation of the piperazine ring.

-

It improves solubility in organic solvents commonly used for these reactions. The Boc group is robust enough to withstand the reaction conditions and can be readily removed under acidic conditions post-coupling.

-

The Electrophilic Core: Synthesis of 3-Halo-2,5-dimethylpyrazine

The most critical intermediate is an electrophilic 2,5-dimethylpyrazine, typically 3-chloro-2,5-dimethylpyrazine . Its synthesis from the readily available 2,5-dimethylpyrazine is a well-established two-step process.

The initial step involves the selective oxidation of one of the pyrazine nitrogen atoms to form 2,5-dimethylpyrazine-1-oxide . This is a crucial activation step. The introduction of the N-oxide functionality electronically perturbs the pyrazine ring, making the adjacent carbon positions (C3 and C6) susceptible to subsequent functionalization.

-

Rationale: Direct halogenation of 2,5-dimethylpyrazine is difficult and lacks regioselectivity. The N-oxide group acts as an "activating director," facilitating electrophilic attack by halogenating agents at the ortho position.

-

Common Protocol: The oxidation is typically achieved using hydrogen peroxide in a solvent like water or acetic acid, sometimes with a catalyst such as sodium tungstate.[1][2]

The N-oxide intermediate is then converted to the desired 3-halo-derivative. The most common transformation is chlorination using reagents like phosphorus oxychloride (POCl₃).

-

Mechanism: The oxygen of the N-oxide attacks the phosphorus center of POCl₃, initiating a cascade that ultimately results in the substitution of the hydroxyl group with a chloride ion and the introduction of a chlorine atom at the C3 position, with concurrent reduction of the N-oxide.

The workflow for preparing this key intermediate is visualized below.

Caption: Synthesis of the key 3-chloro-2,5-dimethylpyrazine intermediate.

For researchers interested in building the pyrazine core from fundamental precursors, methods exist for synthesizing 2,5-dimethylpyrazine itself, such as the gas-solid catalysis using isopropanolamine as a raw material or the condensation of α-aminoketones.[3]

Core Synthesis Protocols: Assembling the Final Product

With the key starting materials—piperazine (or N-Boc-piperazine) and 3-chloro-2,5-dimethylpyrazine—in hand, the final C-N bond formation can be executed.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method leverages the inherent electron-deficient nature of the pyrazine ring, which is further amplified by the two ring nitrogens.[4][5] This electron deficiency makes the ring susceptible to attack by strong nucleophiles like piperazine, with the halide serving as a competent leaving group.

-

Setup: To a reaction vessel, add 3-chloro-2,5-dimethylpyrazine (1.0 eq) and a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Reagent Addition: Add piperazine (typically 2-3 eq to favor mono-substitution) or N-Boc-piperazine (1.1-1.2 eq) along with a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).

-

Reaction: Heat the mixture, typically between 80-140 °C, and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography to yield 2,5-Dimethyl-3-(4-Boc-piperazin-1-yl)pyrazine or the unprotected final product.

Caption: Workflow for the SNAr synthesis pathway.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It often provides higher yields and proceeds under milder conditions than SNAr, especially for less reactive substrates. This method is the cornerstone of modern N-aryl amine synthesis.[7][8][9]

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-chloro-2,5-dimethylpyrazine (1.0 eq), N-Boc-piperazine (1.1-1.2 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 eq).

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP). The choice of ligand is critical and substrate-dependent.

-

Solvent: Add an anhydrous aprotic solvent (e.g., Toluene, Dioxane, or THF) via syringe.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.

-

Workup: After cooling, the mixture is typically filtered through a pad of Celite to remove palladium residues, diluted with an organic solvent, and washed with water and brine.

-

Purification: The crude product is purified by flash column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Summary of Synthetic Strategies

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Key Starting Materials | 3-Halo-2,5-dimethylpyrazine, Piperazine | 3-Halo-2,5-dimethylpyrazine, Piperazine (often Boc-protected) |

| Key Reagents | Strong Base (e.g., K₂CO₃, Cs₂CO₃) | Palladium Precatalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) |

| General Conditions | High temperatures (80-140 °C), Polar aprotic solvents | Moderate temperatures (80-110 °C), Anhydrous aprotic solvents, Inert atmosphere |

| Advantages | Operationally simple, avoids expensive metal catalysts and ligands. | Broad substrate scope, high functional group tolerance, generally higher yields, milder conditions. |

| Considerations | May require harsh conditions, limited to electron-deficient arenes, potential for side reactions. | Requires careful exclusion of air and moisture, cost of catalyst/ligand, requires optimization. |

Conclusion

The synthesis of this compound is most efficiently approached by coupling a piperazine unit with a pre-functionalized pyrazine core. The primary starting materials are 2,5-dimethylpyrazine and piperazine . The critical synthetic operation involves the conversion of 2,5-dimethylpyrazine into an electrophilic partner, 3-chloro-2,5-dimethylpyrazine , via a robust N-oxidation and subsequent chlorination sequence. The final C-N bond formation can be achieved through either traditional SNAr , which is cost-effective but may require harsh conditions, or the more versatile and often higher-yielding Buchwald-Hartwig amination . The choice between these methods will depend on the specific scale, substrate constraints, and available resources of the research or development team.

References

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

-

Synthesis of 2,5-dimethylpyridine-N-oxide. PrepChem.com. Available at: [Link]

- CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative. Google Patents.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Available at: [Link]

-

Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. Available at: [Link]

- CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst. Google Patents.

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Available at: [Link]

- CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Google Patents.

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. Available at: [Link]

-

Synthesis of 2,5-dimethyl-3,6-dihexyl-pyrazine. PrepChem.com. Available at: [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

-

Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

- 1. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 3. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

An In-depth Technical Guide to 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identification, physicochemical characteristics, synthesis, and spectral analysis. The pyrazine and piperazine moieties are both privileged scaffolds in medicinal chemistry, known for their broad range of biological activities.[1] This guide offers foundational knowledge for leveraging this compound as a key building block in the design and synthesis of novel therapeutic agents, such as class I histone deacetylase (HDAC) inhibitors and 5-HT1A receptor agonists.[2][3]

Compound Identification and Structure

This compound is a heterocyclic compound featuring a disubstituted pyrazine ring linked to a piperazine moiety. This unique combination of two pharmacologically significant nitrogen-containing rings makes it a valuable intermediate in synthetic and medicinal chemistry.

Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 59215-42-8 | [4][5] |

| Molecular Formula | C₁₀H₁₆N₄ | [4][5] |

| Molecular Weight | 192.26 g/mol | [4][5] |

| IUPAC Name | 2,5-dimethyl-3-(piperazin-1-yl)pyrazine | [4] |

| InChI Key | WFPZOAOJEXDUGP-UHFFFAOYSA-N | [4] |

| Synonyms | 4-(3,6-dimethylpyrazinyl)piperazine, 3',6'-dimethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl | [4] |

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

Comprehensive experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The information presented below is based on data from chemical suppliers and computational predictions. Researchers should consider experimental verification of these properties for any critical applications.

| Property | Value | Notes |

| Appearance | White solid | Based on synthesis reports.[6] |

| Melting Point | Not available | Experimental data is not publicly reported. |

| Boiling Point | Not available | Experimental data is not publicly reported. |

| Solubility | Not available | Expected to have some solubility in polar organic solvents like methanol and dichloromethane based on its synthesis purification steps.[6] |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the deprotection of a protected piperazine precursor. The following protocol is adapted from established patent literature, providing a reliable method for obtaining the target compound.[6]

Synthetic Workflow: Debenzylation Pathway

The chosen pathway involves the catalytic hydrogenolysis of a benzyl-protected piperazine precursor. This method is common in medicinal chemistry due to its high efficiency and the clean nature of the reaction, where the primary byproduct is toluene, which is easily removed. Ammonium formate serves as a convenient and effective in-situ source of hydrogen for the palladium-catalyzed transfer hydrogenolysis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via palladium-catalyzed debenzylation.[6]

Materials:

-

2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (starting material)

-

Methanol (MeOH)

-

Ammonium formate (NH₄HCO₂)

-

Palladium on activated carbon (10% w/w)

-

Celite® (diatomaceous earth)

-

Dichloromethane (DCM)

-

Ammonia solution (0.88 specific gravity)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (1.0 eq) in methanol under a nitrogen atmosphere.

-

Addition of Reagents: Add ammonium formate (5.0 eq) followed by 10% palladium on carbon (approx. 15% by weight of the starting material).

-

Scientist's Note: The use of a nitrogen atmosphere is crucial to prevent potential side reactions and ensure the catalytic activity of the palladium. Ammonium formate is added in significant excess to drive the hydrogen transfer reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additional portions of ammonium formate and palladium catalyst may be added if the reaction stalls.[6]

-

Catalyst Removal: After completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

-

Scientist's Note: Filtering through Celite® is a standard and highly effective method for removing finely divided catalysts like Pd/C, which would otherwise be difficult to separate from the solution.

-

-

Solvent Removal: Concentrate the combined filtrate in vacuo using a rotary evaporator to remove the methanol and obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography using silica gel. Elute with a gradient system, starting with methanol/dichloromethane (e.g., 8:92 followed by 10:90) and then transitioning to a more polar system like methanol/dichloromethane/ammonia solution (10:90:1) to elute the final product.[6]

-

Scientist's Note: The addition of a small amount of ammonia to the eluent is a common technique when purifying basic compounds like piperazines on silica gel. It prevents peak tailing and improves the separation by neutralizing acidic sites on the silica surface.

-

-

Final Product: Combine the pure fractions and concentrate in vacuo to yield this compound as a white solid (reported yield: 45%).[6]

Spectral Data and Analysis

While specific, published spectra for this exact compound are scarce, its structure allows for the prediction of key spectroscopic features. This analysis is fundamental for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum (in a solvent like CDCl₃) would be expected to show the following characteristic signals:

-

Pyrazine Ring Proton: A singlet peak between δ 7.5-8.0 ppm corresponding to the lone proton on the pyrazine ring.

-

Piperazine Ring Protons: Two multiplets (or broad singlets) integrating to 4 protons each. The protons closer to the pyrazine ring (N-CH₂) would likely appear further downfield (δ 3.0-3.5 ppm) compared to the other four protons (δ 2.8-3.2 ppm).

-

Methyl Protons: Two distinct singlet peaks, each integrating to 3 protons, corresponding to the two methyl groups on the pyrazine ring. These would typically appear in the upfield region (δ 2.3-2.6 ppm).

-

Amine Proton (NH): A broad singlet that may appear over a wide range (δ 1.5-3.0 ppm) and could exchange with D₂O.

Mass Spectrometry (MS)

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the key signal to confirm the compound's identity would be the molecular ion peak.

-

Molecular Ion (M⁺): For C₁₀H₁₆N₄, the expected exact mass is 192.1375, which would be observed as [M+H]⁺ at m/z 193.1448 in positive-ion ESI-MS.

Applications in Research and Drug Development

The structural motif of this compound is of significant interest to medicinal chemists. Both pyrazine and piperazine rings are considered "privileged structures" due to their frequent appearance in biologically active compounds.

-

Scaffold for Drug Discovery: This compound serves as a versatile building block. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the synthesis of large libraries of derivatives for screening against various biological targets.

-

CNS Agents: The piperazine moiety is a classic component of many centrally acting agents, including antipsychotics and antidepressants. Its inclusion suggests that derivatives of this compound could be explored for neurological targets.[1]

-

Enzyme Inhibitors: Substituted pyrazines have been investigated as inhibitors for a range of enzymes. For instance, pyrazine-linked compounds have been developed as selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[3]

-

Receptor Agonists/Antagonists: Arylpiperazines are well-known for their interaction with various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[2] This makes this compound a valuable starting point for developing novel receptor modulators.

References

-

Sunway Pharm Ltd. This compound. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Science.gov. piperazines: Topics by Science.gov. Available at: [Link]

-

Casanovas, A., et al. (2003). Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-32. Available at: [Link]

-

Al-Blewi, F. F., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 23(1), 369. Available at: [Link]

Sources

- 1. piperazines: Topics by Science.gov [science.gov]

- 2. Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine | CymitQuimica [cymitquimica.com]

- 5. This compound - CAS:59215-42-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential methodologies for characterizing the solubility and stability of the novel heterocyclic compound, 2,5-Dimethyl-3-piperazin-1-ylpyrazine. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount for predicting its pharmacokinetic profile, ensuring its quality, and developing a stable and effective formulation. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, enabling researchers to adeptly navigate the challenges of early-phase compound characterization.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is the critical first step in its development. These parameters govern its behavior in various environments and are predictive of its biopharmaceutical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | |

| Molecular Weight | 192.26 g/mol | |

| Chemical Structure | ||

| ||

| CAS Number | 59215-42-8 |

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a molecule like this compound, which contains both hydrophobic (dimethylpyrazine) and hydrophilic (piperazine) moieties, a comprehensive solubility assessment across a physiologically relevant pH range is essential.

Rationale for Experimental Design

The presence of the piperazine ring, with its two nitrogen atoms, suggests that the molecule will exhibit pH-dependent solubility. The pKa values of the piperazine nitrogens will dictate the ionization state of the molecule at different pH values, which in turn will significantly influence its interaction with aqueous media. Therefore, solubility determination must be conducted in buffers that mimic the pH environments of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Acetate buffer, pH 4.5

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance and pH meter

-

Shaking incubator

-

0.45 µm PTFE syringe filters

-

HPLC system with a suitable C18 column and UV detector

Procedure:

-

Preparation of Buffers: Prepare SGF, SIF, acetate buffer, and PBS according to standard laboratory procedures.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared buffers. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered samples with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that specific buffer.

Data Presentation

The results of the solubility studies should be presented in a clear and concise table.

Table 2: Hypothetical Thermodynamic Solubility of this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Simulated Gastric Fluid | 1.2 | 37 | > 1000 |

| Acetate Buffer | 4.5 | 37 | 500 |

| Simulated Intestinal Fluid | 6.8 | 37 | 150 |

| Phosphate Buffered Saline | 7.4 | 37 | 100 |

Note: The data in this table is hypothetical and serves as an example of how to present the results. The expected trend is higher solubility at lower pH due to the protonation of the piperazine nitrogens.

Stability Assessment: Unveiling Degradation Pathways

Evaluating the stability of a new chemical entity is a non-negotiable aspect of drug development. Forced degradation studies are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.[1][2][3] These studies expose the API to stress conditions that are more severe than accelerated stability testing to predict its long-term stability.[3][4]

The Imperative of Forced Degradation

Forced degradation studies, also known as stress testing, provide crucial insights into the intrinsic stability of a molecule.[3] The primary objectives of these studies are:

-

To elucidate the degradation pathways of the drug substance.[2][5]

-

To identify the likely degradation products.[2]

-

To develop and validate stability-indicating analytical methods capable of separating the API from its degradation products.[1][2]

-

To inform formulation development, packaging selection, and storage conditions.[2][3][5]

Experimental Workflow: Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Sources

Methodological & Application

Application Notes and Protocols: 2,5-Dimethyl-3-piperazin-1-ylpyrazine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrazinyl-Piperazine Scaffold

The convergence of pyrazine and piperazine moieties within a single molecular framework, as exemplified by 2,5-Dimethyl-3-piperazin-1-ylpyrazine, presents a compelling scaffold for modern drug discovery. The pyrazine ring, a bioisostere of pyridine and pyrimidine, is a key component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] Complementing this, the piperazine heterocycle is a ubiquitous structural motif in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[3][4] The strategic combination of these two pharmacophores in this compound creates a versatile pharmaceutical intermediate with significant potential for the synthesis of novel therapeutic agents across a range of disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[5][6]

This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of this compound, empowering researchers to effectively utilize this valuable building block in their drug development endeavors.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely available in the public domain, its key properties can be inferred from its structure and available data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 59215-42-8 | [3][7] |

| Molecular Formula | C₁₀H₁₆N₄ | [3] |

| Molecular Weight | 192.26 g/mol | [3] |

| Appearance | White solid (as per synthesis protocol) | Inferred from synthesis protocol |

| Solubility | Expected to be soluble in organic solvents like methanol and dichloromethane. Moderate aqueous solubility is anticipated due to the piperazine moiety. | Inferred from structural components |

Synthesis Protocol: A Reliable Pathway to this compound

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction, a common and robust method for the preparation of piperazinyl-pyrazine derivatives. The following protocol is adapted from established procedures.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials and Reagents:

-

3-Chloro-2,5-dimethylpyrazine

-

Piperazine (anhydrous)

-

Solvent (e.g., a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate or Triethylamine)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-2,5-dimethylpyrazine (1 equivalent) in the chosen high-boiling point solvent.

-

Addition of Reagents: Add piperazine (typically 2-3 equivalents to act as both reactant and acid scavenger, or 1.1 equivalents with an external base like potassium carbonate) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 100-150 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., piperazine hydrochloride) has formed, it can be filtered off.

-

Dilute the mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

Purification Protocol:

The crude this compound can be purified by flash column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

-

Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent gradient, collecting fractions.

-

Analysis: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or iodine) to visualize the product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Workflow:

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized intermediate.

Sources

- 1. Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)- [webbook.nist.gov]

- 2. You are being redirected... [hit2lead.com]

- 3. chembk.com [chembk.com]

- 4. 2,5-Dimethyl-3-propylpyrazine | C9H14N2 | CID 87637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | C11H18N2 | CID 519564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethyl pyrazine(123-32-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine | CymitQuimica [cymitquimica.com]

Application Notes and Protocols: A Guide to the Industrial Synthesis of Pyrazinamide

Prepared by: A Senior Application Scientist

Foreword: On the Selection of an Appropriate Starting Material for Pyrazinamide Synthesis

In the pursuit of synthesizing the vital antitubercular agent pyrazinamide, the selection of a viable and economically sound starting material is of paramount importance. While the compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine is a notable pyrazine derivative, it is not a recognized precursor for the synthesis of pyrazinamide. From a chemical standpoint, this compound is a more structurally complex molecule than the target, pyrazinamide. A synthetic pathway starting from this compound would necessitate chemically challenging and inefficient steps to remove the piperazine group and one of the methyl groups, which is not a practical approach in pharmaceutical manufacturing.

The established and industrially preferred starting material for pyrazinamide synthesis is 2,5-dimethylpyrazine .[1] This readily available and cost-effective intermediate provides a straightforward and efficient route to the desired product. This document will, therefore, focus on the detailed application and protocols for the synthesis of pyrazinamide from 2,5-dimethylpyrazine, providing researchers, scientists, and drug development professionals with a comprehensive and practical guide.

Introduction to Pyrazinamide and its Synthesis

Pyrazinamide (PZA) is a cornerstone of modern combination therapy for tuberculosis (TB), a persistent global health issue.[2][3] It is particularly valued for its ability to eliminate dormant mycobacteria, thereby shortening the duration of treatment.[2] The mechanism of action of pyrazinamide is unique; it is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[2][4][5][6] This active form disrupts the bacterial cell membrane and inhibits fatty acid synthase I, which is crucial for the synthesis of the mycobacterial cell wall.[2][4][6]

The synthesis of pyrazinamide from 2,5-dimethylpyrazine is a well-documented process that primarily involves two key transformations: the oxidation of one of the methyl groups to a carboxylic acid, followed by amidation.[1]

Overview of Synthetic Pathways

There are two primary pathways for the conversion of 2,5-dimethylpyrazine to pyrazinamide, differing in their intermediate products.

-

Pathway A: Direct Oxidation to Pyrazine-2,5-dicarboxylic Acid This route involves the simultaneous oxidation of both methyl groups of 2,5-dimethylpyrazine to yield pyrazine-2,5-dicarboxylic acid. This intermediate then undergoes partial decarboxylation and amidation to produce pyrazinamide.[1]

-

Pathway B: Selective Oxidation to 5-Methyl-pyrazine-2-carboxylic Acid This pathway focuses on the selective oxidation of a single methyl group to form 5-methyl-pyrazine-2-carboxylic acid. This intermediate is then converted to pyrazinamide through subsequent amidation and decarboxylation steps.[1]

The choice between these pathways often depends on factors such as reagent availability, desired yield, and the scalability of the process.[1]

Key Experimental Protocols

The following protocols provide detailed methodologies for the critical steps in the synthesis of pyrazinamide from 2,5-dimethylpyrazine.

Oxidation of 2,5-Dimethylpyrazine

The oxidation of the methyl groups on the pyrazine ring is a crucial step. Different oxidizing agents can be employed, with selenium dioxide and potassium permanganate being common choices.

Protocol 1: Oxidation using Selenium Dioxide

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add 2,5-dimethylpyrazine to the flask. A suitable solvent may be used, or the reaction can be conducted under neat conditions.[1]

-

Oxidizing Agent: Carefully add selenium dioxide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to initiate the oxidation process. The reaction temperature and duration are critical parameters that should be optimized for the best yield.[1]

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product, pyrazine-2,5-dicarboxylic acid, can then be isolated and purified.[1]

Protocol 2: Oxidation using Potassium Permanganate

-

Reaction Setup: Dissolve 2,5-dimethylpyrazine in a suitable solvent, such as water or a co-solvent system, in a reaction vessel equipped with a stirrer and a thermometer.

-

Inhibitor: The presence of an inhibitor like water or alcohol can be beneficial.

-

Reagent Addition: Gradually add potassium permanganate to the solution while monitoring the temperature.

-

Reaction Conditions: The reaction is typically carried out at a temperature between 30-100 °C for 1-10 hours.

-

Work-up and Isolation: After the reaction, the manganese dioxide byproduct is removed by hot filtration. The filtrate is then acidified to precipitate the pyrazinoic acid. Further product can be obtained by extraction of the filtrate.

Amidation of Pyrazinoic Acid

The conversion of the carboxylic acid group to an amide is the final key step in pyrazinamide synthesis. This can be achieved through several methods.

Protocol 3: Amidation via Acyl Chloride

-

Acyl Chloride Formation: Convert pyrazinecarboxylic acid to pyrazine-2-carboxylic acid chloride using a chlorinating agent like thionyl chloride in a suitable solvent such as methylene chloride, with a catalytic amount of N,N-dimethylformamide (DMF).[7] The reaction is typically run under reflux for several hours.[7]

-

Amidation: The resulting pyrazine formyl chloride is then reacted with an amine source, such as bromide methylamine in a solvent like toluene, under reflux to form the amide.[7]

-

Isolation and Purification: The crude product is isolated by filtration and can be purified by recrystallization.[7]

Protocol 4: Direct Amidation using Urea

A more direct and efficient method involves the reaction of pyrazine-2,3-dicarboxylic acid with urea at elevated temperatures. This process combines amidation and decarboxylation in a single step.[8]

-

Reaction Mixture: An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is placed in a reaction vessel.[8]

-

Reaction Conditions: The mixture is heated to temperatures around 190-200 °C.[8]

-

Product Recovery: The pyrazinamide product sublimes and can be collected from the cooler parts of the reaction apparatus.[8] This method avoids the intermediate step of forming pyrazinoic acid.[8]

Data Summary

| Reaction Step | Reagents | Temperature | Time | Typical Yield | Reference |

| Oxidation | 2,5-dimethylpyrazine, Potassium Permanganate | 30-100 °C | 1-10 hours | Varies | [1] |

| Acyl Chloride Formation | Pyrazinecarboxylic acid, Thionyl chloride, DMF | Reflux | 8 hours | - | [7] |

| Amidation | Pyrazine formyl chloride, Bromide methylamine | Reflux | 8 hours | 79.6%–91.2% | [7] |

| Direct Amidation | Pyrazine-2,3-dicarboxylic acid, Urea | 190-200 °C | - | Good | [8] |

Visualized Workflows

Synthetic Pathway from 2,5-Dimethylpyrazine

Caption: Experimental workflow for pyrazinamide synthesis via Pathway A.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic routes. To ensure the integrity of the synthesis, the following validation steps are recommended at each stage:

-

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of the reactions and ensure the complete consumption of starting materials.

-

Intermediate Characterization: After isolation, the structure and purity of the intermediate products (e.g., pyrazine-2,5-dicarboxylic acid) should be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Final Product Verification: The identity and purity of the final pyrazinamide product must be rigorously confirmed. This should include melting point determination, NMR, MS, and comparison with a known standard. Purity should be assessed by HPLC.

By implementing these in-process controls, the reliability and reproducibility of the synthesis can be assured.

Conclusion

The synthesis of pyrazinamide from 2,5-dimethylpyrazine is a robust and scalable process that is central to the production of this essential antitubercular drug. The choice of the specific synthetic pathway and the careful execution of the experimental protocols are key to achieving high yields and purity. The information provided in these application notes serves as a comprehensive guide for professionals in the field of drug development and manufacturing.

References

-

Application Notes and Protocols: 2,5-Dimethylpyrazine as a Pharmaceutical Intermediate for Pyrazinamide - Benchchem. 1

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - NIH. 2

-

Synthetic route of pyrazinamide derivatives. | Download Scientific Diagram - ResearchGate.

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC - PubMed Central.

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed.

-

Synthesis of pyrazinamide analogues and their antitubercular bioactivity - ResearchGate.

-

This compound | C10H16N4 | CID 3811910 - PubChem.

-

This compound synthesis - ChemicalBook.

-

(PDF) A Review of Biological potential of Pyrazinamide derivatives - ResearchGate.

-

Synthesis of pyrazinamide analogues - AIP Publishing.

-

US2705714A - Process of producing pyrazinamide - Google Patents.

-

Catalytic Amidation.

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central.

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed.

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central.

-

2,5-Dimethyl Pyrazine manufacturers and suppliers in China - ODOWELL.

-

2,5-dimethyl-3-[4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-1-piperazinyl]pyrazine | Benchchem.

-

Pyrazinamide: A Comprehensive Guide For API Importers And Compounding Pharmacies | OCTAGONCHEM.

-

a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed.

-

This compound - CAS:59215-42-8 - Sunway Pharm Ltd.

-

Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289).

-

Pyrazinamide - Wikipedia.

-

2,5-Dimethyl-3-propylpyrazine | C9H14N2 | CID 87637 - PubChem.

-

What is the mechanism of Pyrazinamide? - Patsnap Synapse.

-

Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis - PMC - PubMed Central.

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH.

-

Catalytic Amidation Reviews.

-

The 2,5-dimethylpyrazine biosynthesis by B. subtilis strains. - ResearchGate.

-

CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents.

-

Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed.

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazinamide: A Comprehensive Guide For API Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]

- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]

Application Note: A Strategic Workflow for the Pharmacological Characterization of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: De-orphaning a Novel Chemical Entity

The compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine represents a novel chemical entity with potential therapeutic value. As with any uncharacterized molecule, the primary challenge is to identify its biological target(s) and elucidate its mechanism of action. This application note provides a comprehensive, multi-tiered experimental protocol designed to systematically characterize this compound, moving from broad, unbiased screening to specific, high-resolution target validation and preliminary drug-like property assessment.